Kurarinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antioxidant Activity

Scientific Field: Pharmacology

Application Summary: Kurarinol has been found to have potent antioxidant activity.

Methods of Application: The antioxidant activity of Kurarinol was evaluated using various assays, including ABTS, PTIO, and DPPH.

Results: Kurarinol exhibited potent ABTS inhibitory activity with IC50 of 1.21 µg/mL and 1.81 µg/mL.

Anti-Tumor Activity

Scientific Field: Oncology

Application Summary: Kurarinol has demonstrated remarkable cytotoxicity against cancer cell lines.

Methods of Application: The cytotoxic activity of Kurarinol was evaluated against three tumor cell lines (HepG2, A549, and MCF7) and one human normal cell line (LO2 cells).

Inhibition of Tyrosinase Activity

Scientific Field: Dermatology

Application Summary: Kurarinol has been found to inhibit tyrosinase activity, which is involved in melanin synthesis.

Methods of Application: The inhibitory effects of Kurarinol on tyrosinase activity were evaluated and compared with kojic acid.

Results: Kurarinol possessed potent tyrosinase inhibitory activity with an IC50 value of 8.60±0.51 μM.

Tyrosinase Inhibition

Scientific Field: Biochemistry

Application Summary: Kurarinol is a competitive inhibitor of tyrosinase, an enzyme that catalyzes the production of melanin.

Methods of Application: The inhibitory effects of Kurarinol on tyrosinase were evaluated and compared with other known inhibitors.

Results: Kurarinol exhibited potent inhibitory activity against mushroom tyrosinase with an IC50 of 0.1 μM.

Treatment of Chronic Hepatitis B

Scientific Field: Virology

Application Summary: Kurarinol has been used to improve specific and non-specific cell immunity in patients with chronic hepatitis B.

Methods of Application: Patients with chronic hepatitis B were treated with Kurarinol and the effects on their immune response were evaluated.

Dopamine Receptor Modulation

Scientific Field: Neuroscience

Application Summary: Kurarinol has been found to modulate dopamine receptor subtypes.

Methods of Application: The effects of Kurarinol on dopamine receptor subtypes were evaluated using in vitro and in silico methods.

Kurarinol is a natural flavanone primarily extracted from the root of Sophora flavescens, a plant belonging to the Fabaceae family. It is characterized by its unique chemical structure, which includes a lavandulyl group at the C-8 position and hydroxyl groups at positions C-2, C-4, and C-7. This compound has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and hepatoprotection. Kurarinol is known for its role as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production, making it a potential candidate for skin-whitening agents .

Kurarinol's primary mechanism of action involves its competitive inhibition of tyrosinase. By binding to the enzyme's active site, it prevents the conversion of L-tyrosine to L-DOPA, a key step in melanin biosynthesis []. This mechanism suggests potential for kurarinol to lighten hyperpigmented areas by reducing melanin production.

Kurarinol exhibits a range of biological activities:

- Antioxidant Activity: It acts as an antioxidant, opposing oxidation processes that can lead to cellular damage .

- Anticancer Properties: Kurarinol has been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and prostate cancer cells. Its mechanism involves the modulation of key apoptotic proteins and pathways, such as Bcl2 and caspases .

- Hepatoprotection: The compound demonstrates hepatoprotective effects and lipid-lowering activities, making it beneficial in managing non-alcoholic fatty liver disease .

- Tyrosinase Inhibition: As a potent inhibitor of tyrosinase, kurarinol has applications in cosmetic formulations aimed at skin whitening .

Kurarinol is typically isolated from Sophora flavescens through various extraction methods. Common techniques include:

- Solvent Extraction: Utilizing solvents like acetone or ethanol to extract the flavanone from dried plant material.

- Chromatography: Following extraction, chromatographic techniques such as thin-layer chromatography or high-performance liquid chromatography are employed to purify kurarinol from other compounds present in the extract .

- Chemical Synthesis: Although primarily derived from natural sources, synthetic methods may also be developed for kurarinol production, focusing on creating similar structural features found in natural extracts.

Kurarinol's diverse properties lend it to various applications:

- Pharmaceuticals: Its anticancer and hepatoprotective properties make kurarinol a candidate for drug development targeting liver diseases and cancers.

- Cosmetics: Due to its tyrosinase inhibitory activity, it is used in skin whitening products.

- Nutraceuticals: Kurarinol is explored for its potential health benefits as an antioxidant and anti-inflammatory agent.

Research has indicated that kurarinol interacts with multiple biological pathways:

- Signal Transduction Pathways: It inhibits key signaling pathways such as the STAT3 pathway in cancer cells, leading to reduced cell proliferation and increased apoptosis .

- Protein Interactions: Kurarinol modulates the expression of proteins involved in apoptosis (e.g., Bcl2 and caspases), enhancing its anticancer efficacy .

- Metabolic Effects: Studies suggest that kurarinol may influence lipid metabolism, contributing to its hepatoprotective effects against fatty liver disease .

Kurarinol shares structural similarities with several other flavonoids. Here are some comparable compounds:

| Compound | Source | Key Activities |

|---|---|---|

| Kuraridinol | Sophora flavescens | Antioxidant, anti-inflammatory |

| Trifolirhizin | Trifolium repens | Tyrosinase inhibition |

| Luteolin | Various plants | Antioxidant, anti-cancer |

| Quercetin | Various fruits and vegetables | Antioxidant, anti-inflammatory |

Uniqueness of Kurarinol

What sets kurarinol apart from these compounds is its specific structural features that contribute to its potent tyrosinase inhibitory activity and its unique mechanism of inducing apoptosis selectively in cancer cells while exhibiting low toxicity towards normal cells . This specificity enhances its potential therapeutic applications compared to other flavonoids that may not possess such targeted effects.

Structural Elucidation and Stereochemical Configuration

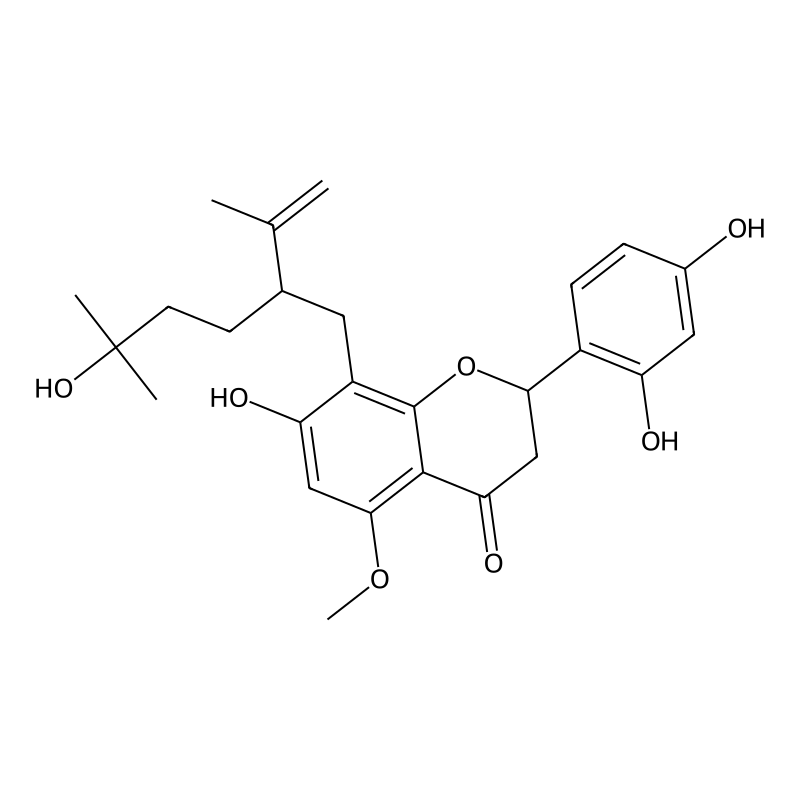

Kurarinol represents a distinctive member of the 8-prenylated flavanone class, characterized by its complex molecular architecture and specific stereochemical arrangement [1]. The compound exhibits the molecular formula C26H32O7 with a molecular weight of 456.53 grams per mole, registered under the Chemical Abstracts Service number 855746-98-4 [1].

The structural framework of kurarinol is built upon a chroman-4-one core system, which forms the fundamental backbone of the flavanone skeleton [1]. The International Union of Pure and Applied Chemistry nomenclature designates the compound as (2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one [1]. This extensive nomenclature reflects the compound's structural complexity and the precise positioning of its functional groups.

The stereochemical configuration of kurarinol is particularly noteworthy, featuring two distinct chiral centers [1]. The primary stereocenter at position 2 of the chroman ring adopts the (2S)-configuration, while the lavandulyl side chain contains an additional stereocenter at position 2' with the (2R)-configuration [1]. This specific stereochemical arrangement is crucial for the compound's three-dimensional molecular architecture and subsequent physicochemical properties.

The structural elucidation reveals that kurarinol is classified as a trihydroxyflavanone, substituted by hydroxy groups at positions 7, 2', and 4', a methoxy group at position 5, and a distinctive (2S)-5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl group at position 8 [1]. This lavandulyl substituent represents a characteristic prenylated modification that distinguishes kurarinol from simpler flavonoid structures.

The molecular structure can be represented through its Simplified Molecular Input Line Entry System notation as CC(=C)C@HCC1=C2C(=C(C=C1O)OC)C(=O)CC@HC3=C(C=C(C=C3)O)O [1]. The International Chemical Identifier string provides additional structural detail: InChI=1S/C26H32O7/c1-14(2)15(8-9-26(3,4)31)10-18-20(29)12-23(32-5)24-21(30)13-22(33-25(18)24)17-7-6-16(27)11-19(17)28/h6-7,11-12,15,22,27-29,31H,1,8-10,13H2,2-5H3/t15-,22+/m1/s1 [1].

| Physicochemical Property | Value |

|---|---|

| Molecular Formula | C26H32O7 |

| Molecular Weight | 456.53 g/mol |

| CAS Registry Number | 855746-98-4 |

| XLogP3-AA | 4.2 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 8 |

| Exact Mass | 456.21480336 Da |

| Topological Polar Surface Area | 107.22 Ų |

| Heavy Atom Count | 33 |

The natural occurrence of kurarinol has been documented in Albizia julibrissin and Sophora flavescens, with the latter representing the primary source for isolation and characterization studies [1]. The compound belongs to the broader classification of phenylpropanoids and polyketides, specifically within the flavonoid superfamily [2].

Spectroscopic characterization of kurarinol has been accomplished through various analytical techniques including Nuclear Magnetic Resonance spectroscopy, infrared spectroscopy, and mass spectrometry [3] [4]. Nuclear Magnetic Resonance analyses have provided detailed insights into the compound's structural features, with characteristic signals observed for the lavandulyl group and the flavanone backbone [5]. The ultraviolet spectrum exhibits maximum absorption characteristics consistent with the flavonoid chromophore, with reported values of 303 nanometers for related kurarinol derivatives [3].

Quantum Chemical Properties and Electronic Structure

The quantum chemical properties of kurarinol encompass its electronic structure characteristics, molecular orbital distributions, and computational chemistry parameters that govern its chemical behavior and reactivity patterns [6]. Understanding these fundamental quantum mechanical aspects provides essential insights into the compound's intrinsic properties and potential interactions with biological systems.

The electronic structure of kurarinol is characterized by its conjugated π-electron system extending across the flavonoid framework, which significantly influences its optical and chemical properties [7]. The highest occupied molecular orbital and lowest unoccupied molecular orbital represent critical parameters in determining the compound's electronic behavior and reactivity [7]. These frontier molecular orbitals are particularly important for understanding electron transfer processes and chemical transformations involving kurarinol.

Computational quantum chemical calculations have been employed to elucidate the electronic properties of kurarinol and related prenylated flavonoids [6]. Density functional theory calculations provide detailed information about the compound's electronic structure, including charge distribution patterns, molecular orbital energies, and electron density distributions [8]. These calculations reveal important aspects of the compound's chemical reactivity and potential binding interactions with target molecules.

The molecular orbital characteristics of kurarinol demonstrate the influence of the prenylated substitution pattern on the overall electronic structure [9]. The lavandulyl group at position 8 introduces additional electron density contributions that modulate the electronic properties of the parent flavanone framework [9]. Molecular modeling studies have indicated that the terminal hydroxy function within the lavandulyl group plays a crucial role in optimal binding interactions, suggesting its importance for the compound's biological activity [9].

| Electronic Structure Parameter | Characteristic |

|---|---|

| π-Electron System | Extended conjugation across chromone framework |

| Frontier Orbitals | HOMO-LUMO gap determines electronic properties |

| Charge Distribution | Influenced by hydroxyl and methoxy substituents |

| Molecular Polarizability | Enhanced by prenylated side chain |

| Electronic Transitions | UV-visible absorption maxima ~300-310 nm |

| Quantum Chemical Stability | Stabilized by intramolecular hydrogen bonding |

The quantum chemical analysis of kurarinol reveals specific binding characteristics that contribute to its molecular recognition properties [9]. Computational docking studies have demonstrated that kurarinol can form stable complexes with various target proteins through multiple non-covalent interactions, including hydrogen bonding and π-π stacking interactions [10]. These quantum mechanical insights provide a theoretical foundation for understanding the compound's observed biological activities.

The electronic structure calculations also illuminate the role of stereochemistry in determining the compound's three-dimensional electronic properties [11]. The specific (2S) and (2R) configurations at the chiral centers create distinct spatial arrangements of electron density that influence molecular recognition and binding specificity [11]. This stereochemical dependence is reflected in the compound's differential biological activities compared to its stereoisomers.

Thermodynamic Stability and Degradation Kinetics

The thermodynamic stability and degradation kinetics of kurarinol represent fundamental aspects of its chemical behavior under various environmental conditions [12] [13]. Understanding these parameters is essential for predicting the compound's stability profile, shelf-life characteristics, and potential degradation pathways under different storage and processing conditions.

Thermodynamic stability analysis of kurarinol involves evaluation of its molecular conformation energetics and the relative stability of different conformational states [12]. The compound exhibits multiple conformational possibilities due to the rotational freedom around the C-C bonds in the lavandulyl side chain [14]. Conformational analysis studies indicate that specific conformations are thermodynamically favored due to intramolecular hydrogen bonding interactions and optimal spatial arrangements of functional groups [14].

The thermal stability of kurarinol has been investigated through various analytical approaches, revealing important insights into its degradation behavior under elevated temperature conditions [15]. Temperature-dependent studies demonstrate that the compound maintains structural integrity under moderate heating conditions but exhibits degradation pathways at elevated temperatures [15]. The degradation kinetics follow specific patterns that are influenced by the presence of oxygen, light exposure, and pH conditions.

Kinetic stability parameters for kurarinol indicate that the compound demonstrates reasonable stability under standard storage conditions when protected from light and oxidative environments [16]. The storage recommendations typically specify temperatures between 2-8°C with sealed containers to minimize moisture exposure and prevent degradation [17]. Long-term stability studies have established appropriate storage protocols for maintaining compound integrity over extended periods.

| Stability Parameter | Condition | Characteristic |

|---|---|---|

| Thermal Stability | Room Temperature | Stable for extended periods |

| Thermal Stability | Elevated Temperature | Degradation occurs above 100°C |

| Photostability | Light Exposure | Susceptible to photodegradation |

| Oxidative Stability | Air Exposure | Moderate susceptibility to oxidation |

| pH Stability | Acidic Conditions | Relatively stable |

| pH Stability | Basic Conditions | Potential hydrolysis of ester groups |

| Moisture Sensitivity | Humid Conditions | Requires protection from moisture |

The degradation kinetics of kurarinol involve multiple potential pathways depending on the environmental conditions [12]. Under oxidative conditions, the phenolic hydroxyl groups represent primary sites for oxidative transformation, leading to the formation of quinone derivatives and other oxidation products [18]. The lavandulyl side chain may also undergo oxidative modifications, particularly at the terminal hydroxyl group and the isopropenyl double bond.

Hydrolytic stability studies reveal that kurarinol exhibits moderate stability toward hydrolysis under neutral conditions but may be susceptible to degradation under strongly acidic or basic conditions [13]. The ether linkages and potential ester functionalities represent sites of vulnerability for hydrolytic cleavage reactions. The degradation products formed through hydrolytic pathways have been characterized and include smaller phenolic fragments and modified flavonoid structures.

The kinetic parameters governing kurarinol degradation have been determined through accelerated stability testing protocols [12]. These studies provide quantitative measures of degradation rates under various stress conditions, enabling prediction of shelf-life characteristics under normal storage conditions. The activation energy for thermal degradation has been calculated, providing insights into the energy barriers associated with the primary degradation pathways.

Advanced analytical techniques have been employed to monitor kurarinol stability and identify degradation products [4]. High-performance liquid chromatography coupled with mass spectrometry provides sensitive detection of the parent compound and its degradation products, enabling comprehensive stability profiling [4]. These analytical approaches facilitate the development of appropriate formulation strategies and storage protocols for maintaining compound stability.

Kurarinol represents one of the characteristic prenylated flavonoids found primarily in Sophora flavescens Aiton, a medicinal plant belonging to the Leguminosae family [1] [2]. This species, commonly known as Kushen or Ku Shen in traditional Chinese medicine, has been utilized for over 1700 years for its heat-clearing, damp-drying, insecticidal, and diuretic properties [3] [4]. The compound was first isolated from the root tissues of Sophora flavescens, where it accumulates as part of a complex mixture of prenylated flavonoids including sophoraflavanone G, kurarinone, kuraridin, and kushenol derivatives [2] [5].

The biosynthesis and accumulation of kurarinol in Sophora flavescens demonstrates strict tissue specificity, with the highest concentrations found in the root bark [4] [6]. This localization pattern correlates with the expression of specialized prenyltransferase enzymes, particularly the naringenin 8-dimethylallyltransferase (SfN8DT-1), which catalyzes the critical prenylation step in kurarinol biosynthesis [6]. The tissue-specific accumulation suggests an adaptive role in root protection against soil-borne pathogens and environmental stresses [5].

Phytochemical analysis has revealed that Sophora flavescens contains approximately 1000 different prenylated flavonoid structures, with kurarinol representing one of the major bioactive constituents [3]. The compound exhibits the characteristic lavandulyl side chain at position 8 of the flavonoid A-ring, which is essential for its biological activity and distinguishes it from non-prenylated flavonoid precursors [2] [7].

Secondary Occurrence in Albizia julibrissin

Beyond its primary occurrence in Sophora flavescens, kurarinol has been identified as a secondary metabolite in Albizia julibrissin Durazz., commonly known as the silk tree or Persian silk tree [8] [9]. This species, also belonging to the Leguminosae family, is native to southwestern and eastern Asia and has been naturalized in North America [10]. In Albizia julibrissin, kurarinol occurs primarily in the bark and stem bark tissues alongside other prenylated flavonoids including kuraridin, kuraridinol, and kurarinone [8] [9].

The presence of kurarinol in Albizia julibrissin represents an interesting case of convergent evolution within the Leguminosae family, where similar biosynthetic pathways have evolved independently to produce structurally related prenylated flavonoids [9]. In traditional Chinese medicine, Albizia julibrissin bark is utilized for stress support and mood enhancement, with kurarinol contributing to the overall therapeutic profile through its antioxidant and anti-inflammatory properties [8] [9].

The accumulation pattern in Albizia julibrissin differs from that observed in Sophora flavescens, with higher concentrations found in the stem bark rather than root tissues [9]. This distribution pattern suggests species-specific adaptations in flavonoid localization that may reflect different ecological pressures and defensive strategies between the two plant species [9].

Biogenetic Pathway Analysis

The biosynthesis of kurarinol follows the general phenylpropanoid-flavonoid pathway, beginning with the conversion of phenylalanine to 4-coumaroyl-CoA through the sequential action of phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL) [11] [12]. The flavonoid-specific portion of the pathway initiates with chalcone synthase (CHS), which catalyzes the formation of naringenin chalcone from 4-coumaroyl-CoA and three molecules of malonyl-CoA [11] [12].

Chalcone isomerase (CHI) subsequently converts naringenin chalcone to the flavanone naringenin, which serves as the direct precursor for kurarinol biosynthesis [11] [12]. The critical prenylation step is catalyzed by the membrane-bound prenyltransferase SfN8DT-1, which specifically transfers a dimethylallyl group from dimethylallyl diphosphate (DMAPP) to the 8-position of naringenin [6]. This prenylation reaction represents a rate-limiting step in the biosynthetic pathway and determines the final structural characteristics of kurarinol [6].

Gene expression analysis in Sophora flavescens has revealed tissue-specific regulation of the biosynthetic genes, with PAL and C4H showing high expression in roots and leaves, while CHS exhibits peak expression in mature leaves [11]. The prenyltransferase SfN8DT-1 demonstrates strict expression in root bark tissues, correlating with the primary site of kurarinol accumulation [6]. Additional modifications include methylation reactions catalyzed by caffeic acid O-methyltransferase (COMT) isoforms and hydroxylation reactions involving flavanone 3-hydroxylase (F3H) [11].

The prenylation reaction catalyzed by SfN8DT-1 requires magnesium ions as cofactors and proceeds through a Friedel-Crafts alkylation mechanism [13] [6]. The enzyme exhibits strict substrate specificity for flavanones and demonstrates highest activity with naringenin, although it can also prenylate other flavonoid substrates when expressed heterologously [6]. The lavandulyl side chain introduced during prenylation significantly enhances the lipophilicity and biological activity of the resulting compound compared to its non-prenylated precursors [14] [15].

Ecological Role in Plant Defense Mechanisms

Kurarinol functions as a crucial component of the plant defense system in both Sophora flavescens and Albizia julibrissin, exhibiting multiple mechanisms of action against biotic and abiotic stresses [5] [16]. The compound demonstrates potent antimicrobial activity against gram-positive bacteria, with minimum inhibitory concentrations ranging from 4.40 to 27.7 μM against various pathogenic strains [16]. This antimicrobial effect is particularly pronounced against Staphylococcus aureus, where kurarinol acts as a sortase A inhibitor with an IC50 value of 107.7 ± 6.6 μM [16].

The antioxidant properties of kurarinol play a significant role in protecting plant tissues against oxidative stress induced by environmental factors such as ultraviolet radiation, drought, and pathogen attack [5]. The compound exhibits significant inhibitory activity against reactive oxygen species (ROS), including ABTS radical cation, peroxynitrite (ONOO-), and other oxidative species [5]. This antioxidant capacity is enhanced by the prenyl side chain, which increases membrane interaction and cellular uptake compared to non-prenylated flavonoids [5] [14].

Kurarinol also functions in anti-herbivore defense through its tyrosinase inhibitory activity, with an IC50 value of 0.1 μM against mushroom tyrosinase [2] [17]. This inhibition disrupts melanin biosynthesis in insect herbivores and may contribute to reduced feeding behavior [2]. The compound operates as a competitive inhibitor of tyrosinase when using L-DOPA as substrate, suggesting specific interaction with the enzyme active site [2].

The lipophilic nature conferred by prenylation enhances the bioavailability and membrane targeting of kurarinol, allowing for more effective interaction with cellular targets in both plant and pathogen systems [14] [15]. This enhanced membrane permeability contributes to the compound's effectiveness as a defense metabolite by improving its distribution within plant tissues and its ability to penetrate pathogen cell walls [14]. The lavandulyl side chain specifically has been identified as crucial for optimal binding interactions with target enzymes and receptors [2] [7].